molecular formula C7H13N3O4 B1584902 Ala-asn CAS No. 31796-57-3

Ala-asn

カタログ番号 B1584902
CAS番号: 31796-57-3
分子量: 203.2 g/mol
InChIキー: CCUAQNUWXLYFRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

“Ala-Asn” refers to a dipeptide composed of the amino acids alanine (Ala) and asparagine (Asn). Amino acids are the building blocks of all peptides and proteins and determine many of their important properties . Ala-Asn is involved in various biological processes. For instance, it has been found that Ala-Asn is a part of the substrate for the enzyme asparaginyl endopeptidase (AEP), also known as legumain .


Synthesis Analysis

Asparagine synthetase (ASN) is one of the key enzymes of nitrogen (N) metabolism in plants. The product of ASN is asparagine, which is one of the key compounds involved in N transport and storage in plants .


Molecular Structure Analysis

The molecular structure of Ala-Asn, like other amino acids, is determined by its amino group (-NH2), carboxyl group (-COOH), and a distinct R-group (referred to as side chains) that differentiates one amino acid from another .


Chemical Reactions Analysis

Asparagine residues followed by Gly, Ala, Ser, or Cys constitute the second and largest hotspot class 2. It contains 6 hotspot members .


Physical And Chemical Properties Analysis

Amino acids, including Ala-Asn, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids. They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

作用機序

Target of Action

Ala-Asn, also known as alanyl-asparagine, is a dipeptide composed of the amino acids alanine and asparaginePeptides, including ala-asn, can interact with a variety of cellular targets, including enzymes, receptors, and transporters .

Mode of Action

They can act as enzyme substrates, receptor ligands, or transporter substrates, influencing cellular processes . The specific interactions of Ala-Asn with its targets would depend on the biochemical context and the specific target involved.

Biochemical Pathways

For example, they can affect signal transduction pathways, metabolic pathways, and regulatory pathways . The exact pathways influenced by Ala-Asn would depend on its specific targets and the cellular context.

Pharmacokinetics

Peptides generally have good absorption and distribution profiles due to their small size and polarity . Metabolism of peptides typically involves enzymatic breakdown into their constituent amino acids, which can then be further metabolized or excreted . The bioavailability of Ala-Asn would depend on factors such as its absorption efficiency, metabolic stability, and elimination rate.

Result of Action

These effects can include changes in enzyme activity, alterations in signal transduction, and modulation of cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ala-Asn. Factors such as pH, temperature, and the presence of other molecules can affect the stability of Ala-Asn and its ability to interact with its targets . Furthermore, the cellular environment can also influence the action of Ala-Asn, as the presence of other molecules and the cellular context can affect its interactions with its targets.

Safety and Hazards

The safety data sheet for Ala-Asn provides information on its hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

特性

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUAQNUWXLYFRA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316586
Record name Alanylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylasparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ala-asn

CAS RN

31796-57-3
Record name Alanylasparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31796-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alanylasparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Ala-Asn?

A1: The molecular formula for Ala-Asn is C6H11N3O4. Its molecular weight is 189.17 g/mol.

Q2: Is there any spectroscopic data available for Ala-Asn?

A2: While specific spectroscopic data for the isolated dipeptide Ala-Asn might be limited due to its usual presence within larger structures, research papers frequently employ techniques like mass spectrometry and NMR to characterize the peptides containing Ala-Asn. For instance, tandem mass spectrometry helped determine the amino acid sequence of thioredoxin isolated from rabbit bone marrow, which contains the Ala-Asn sequence.

Q3: What are some examples of biologically active peptides containing the Ala-Asn sequence?

A3: Several biologically active peptides contain the Ala-Asn sequence. One example is Protein A from Bacillus megaterium spores, where the Ala-Asn sequence appears at the N-terminus. Another example is a leek seed antibacterial tripeptide with the sequence Ser-Ala-Asn, demonstrating inhibitory effects against various bacteria.

Q4: What is the role of the Ala-Asn sequence in the function of these peptides?

A4: The specific role of the Ala-Asn sequence can vary depending on the larger peptide or protein context.

  • Substrate Recognition: In some cases, the Ala-Asn sequence might be part of a recognition site for enzymes or binding proteins. For example, research on Ca2+/calmodulin-dependent protein kinase Ia suggests that the sequence surrounding Ala-Asn influences substrate recognition.

Q5: Can you explain the research on the peptide SCAP1 and its relation to Ala-Asn?

A5: SCAP1 (Saccostrea cucullata Antioxidant Peptide 1) is a pentapeptide with the sequence Leu-Ala-Asn-Ala-Lys, isolated from oyster hydrolysates. It exhibits antioxidant properties. 16,28 The presence of Ala-Asn within this sequence might contribute to its overall structure and potentially influence its interaction with free radicals, but further research is needed to confirm the specific contributions of this dipeptide.

Q6: Are there any studies on the use of Ala-Asn in designing vaccines?

A6: While not directly using the Ala-Asn dipeptide, research on malaria vaccines provides insights into how specific amino acid sequences can be utilized. A synthetic peptide (NANP)3, mimicking the circumsporozoite protein of Plasmodium falciparum, has been explored for its ability to elicit an immune response against malaria. This highlights the potential of specific amino acid sequences in vaccine design, although no direct research on Ala-Asn for this purpose is available in the provided papers.

Q7: How does the discovery of D-amino acids in certain peptides relate to the study of Ala-Asn?

A7: The discovery of D-amino acids, like D-Val and D-gamma-hydroxyvaline (D-Hyv), in conopeptides from cone snail venom presents intriguing insights into peptide diversity and evolution. While no D-amino acids were found directly adjacent to Ala-Asn in these studies, their presence highlights the importance of considering stereochemistry and its potential impact on peptide structure and function. Future research might explore whether D-amino acid substitutions within or near the Ala-Asn sequence could lead to novel peptides with altered biological activities.

Q8: Has computational chemistry been used to study peptides containing Ala-Asn?

A8: Yes, computational approaches have been employed to investigate peptides containing Ala-Asn, particularly in the context of predicting conformational preferences. Studies have compared the performance of different force-field methods, like CHARMM, AMBER, and ECEPP, in predicting the conformations of peptides with tandemly repeated sequences like (Asn-Ala-Asn-Pro)9. These studies highlight the challenges and opportunities in using computational methods to understand peptide structure and function.

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